molecular formula C19H23N3O4S B3226109 N-(3-methylphenyl)-2-[2-oxo-5-(piperidine-1-sulfonyl)-1,2-dihydropyridin-1-yl]acetamide CAS No. 1251673-49-0

N-(3-methylphenyl)-2-[2-oxo-5-(piperidine-1-sulfonyl)-1,2-dihydropyridin-1-yl]acetamide

Cat. No.: B3226109
CAS No.: 1251673-49-0
M. Wt: 389.5
InChI Key: LWQGJDDIDOWOBF-UHFFFAOYSA-N
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Description

N-(3-methylphenyl)-2-[2-oxo-5-(piperidine-1-sulfonyl)-1,2-dihydropyridin-1-yl]acetamide is a synthetic acetamide derivative characterized by a 3-methylphenyl group attached to the amide nitrogen and a 1,2-dihydropyridin-2-one moiety substituted with a piperidine sulfonyl group at the 5-position. The piperidine ring (a six-membered heterocycle) contributes to conformational flexibility and may influence pharmacokinetic properties such as solubility and membrane permeability.

Properties

IUPAC Name

N-(3-methylphenyl)-2-(2-oxo-5-piperidin-1-ylsulfonylpyridin-1-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3O4S/c1-15-6-5-7-16(12-15)20-18(23)14-21-13-17(8-9-19(21)24)27(25,26)22-10-3-2-4-11-22/h5-9,12-13H,2-4,10-11,14H2,1H3,(H,20,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWQGJDDIDOWOBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)CN2C=C(C=CC2=O)S(=O)(=O)N3CCCCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-methylphenyl)-2-[2-oxo-5-(piperidine-1-sulfonyl)-1,2-dihydropyridin-1-yl]acetamide typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the Dihydropyridinone Core: This can be achieved through a cyclization reaction involving appropriate precursors.

    Introduction of the Piperidine Sulfonyl Group: This step may involve sulfonylation reactions using reagents like sulfonyl chlorides.

    Attachment of the Acetamide Group: This can be done through acylation reactions using acetic anhydride or acetyl chloride.

Industrial Production Methods

Industrial production of such compounds often involves optimization of reaction conditions to maximize yield and purity. This may include:

    Catalysts: Use of catalysts to enhance reaction rates.

    Temperature and Pressure Control: Precise control of reaction conditions to ensure consistency.

    Purification Techniques: Methods such as crystallization, distillation, and chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

N-(3-methylphenyl)-2-[2-oxo-5-(piperidine-1-sulfonyl)-1,2-dihydropyridin-1-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: Conversion to higher oxidation states using oxidizing agents.

    Reduction: Reduction of functional groups using reducing agents.

    Substitution: Nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Common solvents include ethanol, methanol, and dichloromethane.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may lead to alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its interactions with biological macromolecules.

    Medicine: Potential therapeutic applications, such as enzyme inhibitors or receptor modulators.

    Industry: Used in the development of new materials or as intermediates in chemical manufacturing.

Mechanism of Action

The mechanism of action of N-(3-methylphenyl)-2-[2-oxo-5-(piperidine-1-sulfonyl)-1,2-dihydropyridin-1-yl]acetamide involves its interaction with specific molecular targets. These may include:

    Enzymes: Inhibition or activation of enzymatic activity.

    Receptors: Binding to receptors to modulate their activity.

    Pathways: Involvement in signaling pathways that regulate cellular functions.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural analogs and their reported activities:

Compound Name Structural Differences vs. Target Compound Biological Activity/Properties References
Target Compound 3-methylphenyl, piperidine sulfonyl Inferred: Potential anti-inflammatory or enzyme modulation (based on analogs)
AS111 : 2-[[4-amino-5-(2-pyridyl)-1,2,4-triazol-3-yl]thio]-N-(3-methylphenyl)acetamide Replaces dihydropyridinyl-sulfonyl with triazolylthio 1.28× more active than diclofenac (anti-inflammatory)
Pyrrolidine Analog : N-(3-methylphenyl)-2-[2-oxo-5-(pyrrolidine-1-sulfonyl)-1,2-dihydropyridin-1-yl]acetamide Pyrrolidine (5-membered) instead of piperidine Structural comparison: Altered steric/electronic effects
4-Fluorophenyl Analog : N-(4-fluorophenyl)-2-[2-oxo-5-(piperidine-1-sulfonyl)-1,2-dihydropyridin-1-yl]acetamide 4-fluorophenyl instead of 3-methylphenyl Supplier data available; fluorination may enhance bioavailability
Benzothiazole Analog : N-(4-Chloro-1,3-benzothiazol-2-yl)-2-(3-methylphenyl)acetamide Benzothiazole replaces dihydropyridinyl-sulfonyl Antibacterial, antifungal

Key Findings:

Anti-Inflammatory Activity :

  • Compound AS111 demonstrates significant anti-inflammatory activity, surpassing diclofenac sodium by 1.28-fold in formalin-induced edema models. This suggests that the 3-methylphenyl acetamide scaffold is pharmacologically relevant, though the dihydropyridinyl-sulfonyl group in the target compound may modulate activity differently compared to AS111’s triazolylthio substituent .

Impact of Heterocyclic Substituents :

  • Replacing piperidine with pyrrolidine (5-membered vs. 6-membered ring) alters steric bulk and electron distribution. Piperidine’s larger ring may improve binding to hydrophobic pockets in enzyme active sites (e.g., cyclooxygenase-2), while pyrrolidine’s compact structure could enhance solubility .

Aryl Group Modifications :

  • The 4-fluorophenyl analog () highlights the role of halogenation versus alkylation. Fluorine’s electronegativity may improve metabolic stability, whereas the 3-methyl group in the target compound could enhance lipophilicity and membrane permeability .

Biological Target Specificity :

  • The benzothiazole analog () exhibits broad-spectrum antimicrobial activity, underscoring how heterocyclic systems dictate target selectivity. The dihydropyridinyl-sulfonyl group in the target compound may favor enzyme inhibition (e.g., COX-2) over direct antimicrobial effects .

Structural and Pharmacokinetic Considerations

  • Sulfonyl Group : Present in both the target compound and its analogs, this group is critical for hydrogen bonding with enzyme active sites (e.g., COX-2’s Arg120) .
  • Piperidine vs. Pyrrolidine : Piperidine’s larger ring may confer better conformational adaptability for target binding, while pyrrolidine’s rigidity might limit off-target interactions .
  • 3-Methylphenyl vs. 4-Fluorophenyl : The methyl group enhances lipophilicity (logP ~2.8 estimated), favoring CNS penetration, whereas fluorine improves oxidative stability and half-life .

Biological Activity

N-(3-methylphenyl)-2-[2-oxo-5-(piperidine-1-sulfonyl)-1,2-dihydropyridin-1-yl]acetamide is a synthetic compound with a complex structure, incorporating a piperidine sulfonyl group and a dihydropyridinone moiety. This compound has garnered interest due to its potential biological activities and therapeutic applications.

Chemical Structure and Properties

The chemical formula for this compound is C19H23N3O4SC_{19}H_{23}N_{3}O_{4}S, with a molecular weight of approximately 403.5 g/mol. The unique structural features contribute to its biological activity, particularly its interactions with various biological macromolecules.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions:

  • Formation of the Dihydropyridinone Core : Achieved through cyclization reactions involving suitable precursors.
  • Introduction of the Piperidine Sulfonyl Group : This step may involve sulfonylation reactions using reagents like sulfonyl chlorides.
  • Attachment of the Acetamide Group : This can be performed via acylation reactions using acetic anhydride or acetyl chloride.

These synthetic routes are essential for producing the compound with high purity and yield .

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition : The compound has shown potential in inhibiting various enzymes, including acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are critical in neurotransmitter regulation.
  • Receptor Modulation : It may bind to neurotransmitter receptors, influencing their activity and potentially offering therapeutic benefits in neurological disorders.
  • Signaling Pathways : Involvement in signaling pathways that regulate cellular functions is also noted, suggesting broader implications for cellular health and disease management.

Case Studies and Research Findings

Recent studies have highlighted the compound's efficacy against several metabolic enzymes:

Enzyme Inhibition Constant (K_i) Potential Applications
Acetylcholinesterase (AChE)24.85 - 132.85 nMAlzheimer's disease treatment
Butyrylcholinesterase (BChE)27.17 - 1104.36 nMNeurological disorders
α-Glycosidase590.42 - 1104.36 nMType 2 diabetes management
Human Carbonic Anhydrase I483.50 - 1243.04 nMGlaucoma treatment
Human Carbonic Anhydrase II508.55 - 1284.36 nMVarious metabolic disorders

These findings indicate that this compound could serve as a promising candidate for developing therapeutics targeting these conditions .

Comparative Analysis

When compared to other acetamides and sulfonyl-containing compounds, this compound exhibits unique structural features that enhance its biological activity:

Compound Key Features
N-(3-methylphenyl)-acetamideSimpler structure, lower biological activity
2-[2-oxo-5-(piperidine-1-sulfonyl)-1,2-dihydropyridin]Lacks the methyl group on phenyl ring

The combination of the piperidine sulfonyl group and the dihydropyridinone moiety makes this compound particularly effective in modulating enzyme activity and receptor interactions .

Q & A

Q. Basic

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to verify substituent positions, piperidine-sulfonyl integration, and absence of tautomeric shifts in the dihydropyridinone ring .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular formula (C₁₉H₂₃N₃O₄S) and detect synthetic byproducts .
  • HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) to assess purity (>95%) and resolve stereochemical impurities .

How can computational methods guide the optimization of reaction pathways for this compound?

Q. Advanced

  • Quantum chemical calculations (e.g., DFT) model reaction intermediates and transition states to predict favorable pathways for sulfonation or amide coupling .
  • Reaction path search algorithms (e.g., GRRM) identify low-energy pathways, reducing trial-and-error experimentation .
  • Machine learning : Train models on existing reaction data (e.g., PubChem datasets) to predict optimal solvents, catalysts, or temperatures for yield improvement .

How can researchers resolve contradictions in reported biological activity data for structural analogs?

Advanced
Methodological steps :

Comparative structural analysis : Map functional group variations (e.g., sulfonyl vs. oxadiazole substituents) against assay outcomes (Table 1) .

Assay standardization : Replicate experiments under controlled conditions (e.g., cell line specificity, incubation time) to isolate confounding variables .

Cross-disciplinary validation : Combine in vitro assays (e.g., enzyme inhibition) with in silico docking studies to validate target interactions .

Table 1 : Key structural analogs and reported activities

CompoundSubstituent VariationBiological ActivityReference
Analog APiperidine-sulfonyl → OxadiazoleCOX-2 inhibition (IC₅₀ = 2 µM)
Analog B3-Methylphenyl → NitrophenylAnticancer (GI₅₀ = 5 µM)

What strategies improve reaction selectivity during the synthesis of complex acetamide derivatives?

Q. Advanced

  • Catalyst screening : Transition metal catalysts (e.g., Pd/C) for selective cross-coupling without disrupting sulfonyl groups .
  • Solvent polarity tuning : Use polar aprotic solvents (e.g., DMF) to stabilize intermediates and reduce side reactions .
  • Statistical DoE : Apply fractional factorial designs to identify critical variables (e.g., temperature > pH > solvent) for selectivity .

How can degradation pathways and stability be systematically studied for this compound?

Q. Advanced

  • Stress testing : Expose the compound to accelerated conditions (40°C, 75% RH, pH 1–13) and monitor degradation via HPLC-MS .
  • Kinetic modeling : Use Arrhenius plots to predict shelf-life under storage conditions .
  • Mechanistic studies : Identify hydrolysis-prone sites (e.g., acetamide bond) via isotopic labeling and LC-MS/MS fragmentation .

What are the challenges in scaling up the synthesis while maintaining yield and purity?

Q. Advanced

  • Reactor design : Transition from batch to flow chemistry for exothermic reactions (e.g., sulfonation) to improve heat dissipation .
  • Purification bottlenecks : Optimize column chromatography (e.g., gradient elution) or switch to recrystallization for large-scale purity .
  • Process analytical technology (PAT) : Implement in-line FTIR or Raman spectroscopy for real-time monitoring of critical quality attributes .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(3-methylphenyl)-2-[2-oxo-5-(piperidine-1-sulfonyl)-1,2-dihydropyridin-1-yl]acetamide
Reactant of Route 2
Reactant of Route 2
N-(3-methylphenyl)-2-[2-oxo-5-(piperidine-1-sulfonyl)-1,2-dihydropyridin-1-yl]acetamide

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